molecular formula C7H3BrF3NO B3031004 5-Bromo-2-(trifluoromethyl)nicotinaldehyde CAS No. 1211536-83-2

5-Bromo-2-(trifluoromethyl)nicotinaldehyde

Cat. No.: B3031004
CAS No.: 1211536-83-2
M. Wt: 254.00
InChI Key: KXFPVMMXBSQOQW-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)nicotinaldehyde is a pyridine derivative with the molecular formula C₇H₃BrF₃NO. Its structure features a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and an aldehyde functional group at the 3-position of the pyridine ring (Figure 1). The compound is identified by CAS Number 944904-60-3 and is cataloged under MDL Number MFCD10696239 . It is commercially available in varying quantities (e.g., 1 g to 25 g) through suppliers such as CymitQuimica and TCI Chemicals, with pricing reflecting its specialized synthesis and high purity . The bromine and trifluoromethyl substituents confer unique electronic and steric properties, making it valuable in pharmaceutical intermediates and agrochemical research.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-1-4(3-13)6(12-2-5)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFPVMMXBSQOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217931
Record name 5-Bromo-2-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-83-2
Record name 5-Bromo-2-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211536-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)nicotinaldehyde typically involves the bromination of 2-(trifluoromethyl)nicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-Bromo-2-(trifluoromethyl)nicotinaldehyde serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in medicinal chemistry for developing new pharmaceuticals due to its unique chemical properties .

Biology

In biological research, this compound is utilized to study enzyme inhibition and as a probe for investigating biological pathways. Its ability to interact with specific molecular targets makes it useful for exploring cellular mechanisms .

Industry

The compound finds applications in the production of agrochemicals , pharmaceuticals, and specialty chemicals. The trifluoromethyl group enhances its efficacy in crop protection products and medicinal compounds .

Recent studies have highlighted the antimicrobial properties of this compound. It has shown potential efficacy against various pathogens, including bacteria and viruses. For instance, structural analogs have demonstrated significant activity against H5N1 and SARS-CoV-2 viruses, suggesting that this compound may possess comparable antiviral effects .

Case Studies and Research Findings

  • Medicinal Chemistry Studies : Research has demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, indicating potential as an anticancer agent.
  • Agrochemical Applications : The compound has been incorporated into formulations aimed at pest control, showing improved efficacy over traditional chemicals due to its enhanced biological activity attributed to the trifluoromethyl moiety .
  • Enzyme Inhibition Research : Studies indicate that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting applications in drug development targeting metabolic diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 5-Bromo-2-(trifluoromethyl)nicotinaldehyde against analogous pyridine aldehydes, focusing on substituent effects, reactivity, and commercial availability.

Substituent Position and Functional Group Variations

Table 1: Key Pyridine Aldehyde Derivatives

Compound Name CAS Number Molecular Formula Substituents (Position) Similarity Score* Key Properties/Applications References
This compound 944904-60-3 C₇H₃BrF₃NO Br (5), CF₃ (2), CHO (3) Reference High electrophilicity; cross-coupling precursor
5-Bromo-2-fluoronicotinaldehyde 128071-77-2 C₆H₃BrFNO Br (5), F (2), CHO (3) 0.88 Enhanced solubility; Suzuki-Miyaura reactions
2-Amino-5-(trifluoromethyl)nicotinaldehyde 944904-70-5 C₇H₅F₃N₂O NH₂ (2), CF₃ (5), CHO (3) N/A Amine-directed functionalization
5-Bromo-4-methylnicotinaldehyde 206997-15-1 C₇H₆BrNO Br (5), CH₃ (4), CHO (3) 0.92 Steric hindrance reduces reactivity
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde 944904-60-3** C₇H₃BrF₃NO Br (5), CF₃ (2), CHO (4) Isomer Altered regioselectivity in reactions

*Similarity scores are calculated based on structural overlap with the target compound (1.0 = identical). Note: The isonicotinaldehyde isomer (aldehyde at position 4) shares the same CAS number due to registration ambiguities .

Substituent Effects on Reactivity and Stability
  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and bromine (-Br) groups in the target compound enhance the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Aldol condensations) . In contrast, 5-Bromo-4-methylnicotinaldehyde (methyl at position 4) exhibits reduced reactivity due to steric hindrance .
  • Fluorine vs. Trifluoromethyl : Replacing -CF₃ with fluorine (-F) in 5-Bromo-2-fluoronicotinaldehyde lowers steric bulk, improving solubility in polar solvents but decreasing thermal stability .
  • Amino Substitution: 2-Amino-5-(trifluoromethyl)nicotinaldehyde introduces a directing group (-NH₂) for metal-catalyzed couplings, a feature absent in the target compound .
Commercial Availability and Pricing

Table 2: Supplier Data for Selected Compounds

Compound Name Supplier Catalog Number Price (USD, 1 g) Purity Guarantee
This compound CymitQuimica B13884 Inquire >98%
2-Amino-5-(trifluoromethyl)nicotinaldehyde HB325 Series HB325-1 500 >95%
5-Bromo-2-fluoronicotinaldehyde Multiple N/A ~300–400 >90%

In contrast, 5-Bromo-2-fluoronicotinaldehyde is more affordable due to established synthetic routes .

Biological Activity

5-Bromo-2-(trifluoromethyl)nicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a nicotinaldehyde framework. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that may alter cellular functions. This mechanism is significant in the context of its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various pathogens, including bacteria and viruses. For instance, compounds with similar structural features have shown significant activity against H5N1 and SARS-CoV-2 viruses, suggesting that this compound may possess comparable antiviral effects .

Anticancer Properties

In addition to its antimicrobial effects, there is growing evidence supporting the anticancer potential of this compound. It has been noted for its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but preliminary results indicate a promising role in cancer therapeutics .

Study on Antiviral Activity

A study investigating the antiviral properties of related compounds found that those containing trifluoromethyl groups exhibited enhanced activity against H5N1 and SARS-CoV-2 viruses. For example, one derivative showed up to 93% inhibition at specific concentrations, highlighting the potential of trifluoromethylated compounds in antiviral drug development .

Anticancer Evaluation

Research evaluating the anticancer effects of similar nicotinic derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved may include the disruption of mitochondrial function and induction of oxidative stress in cancer cells .

Data Table: Biological Activity Overview

Activity TypeTarget Pathogen/Cell TypeInhibition Rate (%)Concentration (μmol/μL)Reference
AntiviralH5N1 Virus930.5
AntiviralSARS-CoV-2IC50 = 3.669 μM-
AnticancerVarious Cancer Cell LinesSignificant Cytotoxicity-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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